molecular formula C4H9Cl2NO B3273843 2-Amino-2-methylpropanoyl chloride hydrochloride CAS No. 59660-95-6

2-Amino-2-methylpropanoyl chloride hydrochloride

Cat. No.: B3273843
CAS No.: 59660-95-6
M. Wt: 158.02 g/mol
InChI Key: PUBNSQUKVSQJPG-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanoyl chloride hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO. It is a derivative of 2-amino-2-methylpropanoic acid and is commonly used in organic synthesis. This compound is known for its reactivity due to the presence of both an amino group and an acyl chloride group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methylpropanoyl chloride hydrochloride can be synthesized through the reaction of 2-amino-2-methylpropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanoyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

2-Amino-2-methylpropanoyl chloride hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-2-methylpropanoyl chloride hydrochloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The amino group can also participate in reactions, adding to the versatility of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, possessing both an amino group and an acyl chloride group. This dual reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .

Properties

IUPAC Name

2-amino-2-methylpropanoyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBNSQUKVSQJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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